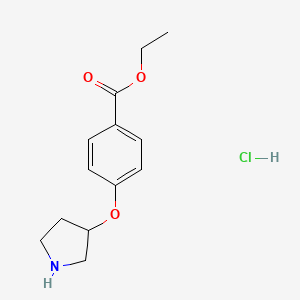

Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)10-3-5-11(6-4-10)17-12-7-8-14-9-12;/h3-6,12,14H,2,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAFGWMSZRMXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Pyrrolidine Derivatives (Based on Patent CN105801559B)

This method involves the synthesis of a benzoate ester derivative through a sequence of reactions starting from triacetyl pyridine, which undergoes ring closure and chlorination to form reactive intermediates. The key steps include:

- Starting Material: Triacetyl pyridine

- Ring Closure: Urea-based cyclization to form the pyrrolidine ring

- Chlorination: Using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride with catalysts like DMF to generate acyl chlorides

- Ether Formation: Condensation of the chlorinated pyrrolidine derivative with a benzoate precursor (e.g., ethyl 4-aminobenzoate) to form the ether linkage

- Hydrolysis and Purification: Final steps involve hydrolysis, purification, and optional salt formation

This route benefits from the availability of raw materials, mild reaction conditions, and high yields, making it suitable for large-scale synthesis.

Synthesis via O-Alkylation of Pyrrolidine (Based on Literature and Patent Data)

An alternative approach involves direct O-alkylation of pyrrolidine derivatives with substituted benzoates:

- Preparation of Pyrrolidine Derivative: Using 3-hydroxypyrrolidine or protected pyrrolidine intermediates

- Ether Formation: Reacting with ethyl 4-chlorobenzoate in the presence of a base such as potassium carbonate or sodium hydride

- Reaction Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) at elevated temperatures

- Salt Formation: Post-reaction, the compound is converted into its hydrochloride salt via treatment with hydrogen chloride gas or hydrochloric acid in suitable solvents

Reaction Conditions and Catalysts

| Step | Reagents | Solvent | Catalyst | Temperature | Notes |

|---|---|---|---|---|---|

| Chlorination | SOCl₂ or oxalyl chloride | Dichloromethane or benzene | DMF (catalyst) | Reflux | Preferentially SOCl₂ with DMF for efficiency |

| Ether formation | Ethyl 4-aminobenzoate + chlorinated pyrrolidine | DMF or DMA | None | 50–80°C | Base like K₂CO₃ enhances yield |

| Hydrolysis / Salt formation | HCl gas or aqueous HCl | Ethanol or methanol | None | Room temperature | For hydrochloride salt |

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Patent CN105801559B | Triacetyl pyridine, 3-aminobenzoate | Ring closure, chlorination, condensation | Mild, reflux, use of SOCl₂ or oxalyl chloride | Cost-effective, high yield | Multi-step process, requires purification |

| Direct O-Alkylation | Pyrrolidine derivative, ethyl 4-chlorobenzoate | Nucleophilic substitution | Polar aprotic solvent, elevated temperature | Simpler, scalable | Possible side reactions, need for protection groups |

Research Findings and Optimization Strategies

Research indicates that the choice of chlorinating agent significantly impacts the yield and purity of intermediates. Using SOCl₂ with DMF as a catalyst is preferred due to its efficiency and milder conditions. Additionally, controlling the reaction temperature during ether formation minimizes side reactions such as ester hydrolysis or over-alkylation.

Hydrogenolysis steps, used in some synthesis routes for related pyrrolidine derivatives, are optimized by selecting appropriate solvents (e.g., benzene) and catalysts (e.g., Pd/C) to prevent rearrangements and achieve high purity of the final hydrochloride salt.

Summary of Key Research Findings

- Raw Material Accessibility: Starting from inexpensive pyridine derivatives simplifies the synthesis.

- Reaction Conditions: Mild temperatures (25–80°C) and catalysts like DMF or Pd/C improve yields.

- Purification: Precipitation as hydrochloride salt effectively isolates the product and enhances stability.

- Yield Optimization: Sequential control of reaction parameters, including reagent stoichiometry and reaction time, increases overall yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzoate ester.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride exhibits a range of applications across different scientific disciplines:

Medicinal Chemistry

- Therapeutic Potential : Research indicates that this compound may have antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents. Studies have focused on its effects against various pathogens, showcasing its potential in treating infectious diseases .

- Mechanism of Action : The compound is believed to interact with specific biological targets, modulating their activity and leading to various pharmacological effects. This mechanism is crucial for understanding how it might be utilized in clinical settings.

Organic Synthesis

- Intermediate in Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Material Science

- Development of New Materials : The compound is explored for its potential use in creating new materials with specific properties. Its chemical structure may contribute to enhanced performance in applications such as coatings or polymers.

Case Study 1: Antiviral Activity

A study investigated the antiviral efficacy of this compound against rhinoviruses. Results indicated significant inhibition of viral replication, suggesting its potential as a therapeutic agent for respiratory infections.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial activity of the compound against various bacterial strains. The findings demonstrated effective inhibition, supporting further exploration for use in treating bacterial infections .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Positional Isomers: Ethyl 3-(3-Pyrrolidinyloxy)benzoate Hydrochloride

CAS: 1219960-96-9 Molecular Formula: C₁₃H₁₈ClNO₃ Molecular Weight: 271.74 g/mol Key Differences:

- The pyrrolidinyloxy group is at the meta position (C3) of the benzene ring instead of the para position.

- Reduced steric hindrance compared to the para-substituted analog.

- Potential differences in biological activity due to altered electronic and spatial properties .

| Parameter | Ethyl 4-(3-Pyrrolidinyloxy)benzoate HCl | Ethyl 3-(3-Pyrrolidinyloxy)benzoate HCl |

|---|---|---|

| Substituent Position | Para | Meta |

| Molecular Weight | 285.77 | 271.74 |

| Solubility (Inference) | Likely higher due to para substitution | Slightly lower |

Ester Group Variants: Methyl 4-(3-Pyrrolidinyloxy)benzoate Hydrochloride

CAS: 1220033-95-3 Molecular Formula: C₁₂H₁₆ClNO₃ Molecular Weight: 257.71 g/mol Key Differences:

- Methyl ester instead of ethyl ester at the carboxylate group.

- Reduced lipophilicity due to the shorter alkyl chain.

- Lower molecular weight (257.71 vs.

| Parameter | Ethyl 4-(3-Pyrrolidinyloxy)benzoate HCl | Methyl 4-(3-Pyrrolidinyloxy)benzoate HCl |

|---|---|---|

| Ester Group | Ethyl | Methyl |

| Molecular Weight | 285.77 | 257.71 |

| Lipophilicity (logP) | Higher | Lower |

Amine Moiety Variants: Ethyl 4-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride

CAS: Not explicitly listed (see ) Molecular Formula: C₁₆H₂₄ClNO₃ (inferred) Key Differences:

- Pyrrolidine replaced with piperidine (6-membered ring vs. 5-membered pyrrolidine).

- Additional ethoxy spacer between the benzene ring and the amine.

- Increased conformational flexibility and altered basicity due to piperidine’s larger ring .

| Parameter | Ethyl 4-(3-Pyrrolidinyloxy)benzoate HCl | Ethyl 4-[2-(4-Piperidinyl)ethoxy]benzoate HCl |

|---|---|---|

| Amine Ring | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Spacer Group | Direct oxygen linkage | Ethoxy spacer |

| Basicity (pKa) | Higher (pyrrolidine) | Slightly lower (piperidine) |

Functional Group Analogs: Ethyl 4-(Dimethylamino)benzoate

CAS: Referenced in Molecular Formula: C₁₁H₁₅NO₂ Key Differences:

- Pyrrolidinyloxy group replaced with dimethylamino (-NMe₂).

- No hydrochloride salt, leading to lower solubility in aqueous media.

- Demonstrated higher reactivity in resin polymerization compared to methacrylate-based amines .

| Parameter | Ethyl 4-(3-Pyrrolidinyloxy)benzoate HCl | Ethyl 4-(Dimethylamino)benzoate |

|---|---|---|

| Amine Group | Pyrrolidine (cyclic) | Dimethylamino (linear) |

| Reactivity | Moderate | Higher |

| Solubility | High (HCl salt) | Moderate (neutral form) |

Research Findings and Implications

- Synthetic Accessibility : this compound shares synthetic routes with its methyl analog, involving coupling agents like EDC·HCl ().

- Biological Relevance : Pyrrolidine derivatives are often explored for CNS activity due to their ability to cross the blood-brain barrier. Piperidine analogs () may target different receptors.

- Material Science Applications: Ethyl 4-(dimethylamino)benzoate () outperforms methacrylate-based amines in resin cements, suggesting that the para-substituted benzoate scaffold is versatile for tuning material properties.

Biological Activity

Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is a chemical compound that has gained attention for its potential biological activities. With a molecular formula of C₁₃H₁₈ClNO₃ and a molecular weight of approximately 271.74 g/mol, this compound features a pyrrolidine ring, an ester group, and a benzene ring. These structural components suggest various interactions with biological systems, potentially leading to significant therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

- Ester Group : Contributes to the reactivity and solubility of the compound.

- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle known for its role in modulating neurotransmitter systems.

- Benzene Ring : Provides stability and hydrophobic characteristics.

Neurotransmitter Modulation

The pyrrolidine structure suggests potential interactions with neurotransmitter receptors in the central nervous system. Compounds with similar structures have been shown to affect neurotransmitter activity, which could imply that this compound might influence mood, cognition, or other neurological functions. Detailed receptor binding studies are required to elucidate its pharmacological profile.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction could lead to various biological responses depending on the target pathways involved.

Study on Antioxidant Activity

Research has indicated that compounds structurally related to this compound exhibit antioxidant properties. For instance, ethyl 3,4-dihydroxy benzoate has shown protective effects against oxidative stress in cellular models, suggesting that similar mechanisms could be explored for this compound .

| Compound | Biological Activity | Study Reference |

|---|---|---|

| This compound | Potential antimicrobial and neuroactive properties | |

| Ethyl 3,4-dihydroxy benzoate | Antioxidant and cytoprotective effects |

Future Research Directions

To fully understand the biological activity of this compound, several research avenues should be pursued:

- In Vitro and In Vivo Studies : Conduct comprehensive studies to evaluate its antimicrobial efficacy against various pathogens.

- Neuropharmacological Studies : Investigate its effects on neurotransmitter systems through receptor binding assays.

- Mechanistic Studies : Elucidate the pathways involved in its biological activities, particularly focusing on oxidative stress modulation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves nucleophilic substitution or coupling reactions. For example, refluxing 4-hydroxybenzoic acid derivatives with 3-pyrrolidinol in the presence of a coupling agent (e.g., DCC) under anhydrous conditions, followed by esterification with ethanol and HCl neutralization . Key optimizations include adjusting reaction time (e.g., 4–8 hours), solvent selection (e.g., absolute ethanol or DMF), and acid catalysis (e.g., glacial acetic acid) to enhance yields. Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR : Analyze - and -NMR for pyrrolidinyl proton signals (δ ~2.5–3.5 ppm) and ester carbonyl (δ ~165–170 ppm) .

- FT-IR : Confirm ester C=O stretch (~1720 cm) and pyrrolidinyl N–H bend (~1550 cm) .

- Mass Spectrometry : ESI-MS should show molecular ion peaks matching the hydrochloride adduct (e.g., [M+H] or [M+Cl]) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes and seek medical attention . Store in a locked, dry environment away from oxidizers. Dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer : Use Gaussian or Schrödinger Suite for DFT calculations to map electron density around the pyrrolidinyl oxygen and ester groups, which may indicate nucleophilic/electrophilic sites. For biological studies, dock the compound into target proteins (e.g., neurotransmitter receptors) using AutoDock Vina, focusing on hydrogen bonding with the pyrrolidinyl moiety and hydrophobic interactions with the benzoate .

Q. What strategies resolve contradictions in observed vs. expected reactivity, such as unexpected byproducts during synthesis?

- Methodological Answer :

- HPLC-MS : Identify byproducts (e.g., ester hydrolysis products or pyrrolidinyl decomposition) .

- Kinetic Studies : Vary temperature/pH to isolate competing reaction pathways (e.g., SN1 vs. SN2 mechanisms) .

- Isotopic Labeling : Use -labeled ethanol to trace esterification efficiency .

Q. How can impurity profiles be rigorously characterized, and what reference standards are needed for validation?

- Methodological Answer :

- Impurity Synthesis : Prepare likely impurities (e.g., free base or hydrolyzed benzoic acid) via controlled degradation .

- HPLC-DAD/ELSD : Use EP/USP methods with columns like C18 or HILIC, referencing standards such as benzoic acid (CAS 65-85-0) and related esters .

- Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ, linearity (R >0.99), and recovery (90–110%) .

Q. What experimental designs compare the pharmacological efficacy of this compound with structural analogs (e.g., ethyl 4-(dimethylamino)benzoate)?

- Methodological Answer :

- In Vitro Assays : Test inhibition of target enzymes (e.g., acetylcholinesterase) using Ellman’s method, with IC comparisons .

- Kinetic Profiling : Use SPR or ITC to measure binding affinities, focusing on the pyrrolidinyl group’s role in target interaction .

- Statistical Analysis : Apply ANOVA/Tukey tests to identify significant differences (p<0.05) in potency among analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.